

# An In-depth Technical Guide to N-(Piperidin-2-ylmethyl)cyclopropanamine

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## Compound of Interest

Compound Name:	<i>N-(Piperidin-2-ylmethyl)cyclopropanamine</i>
CAS No.:	1250526-55-6
Cat. No.:	B578586

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## Abstract

This technical guide provides a comprehensive overview of **N-(Piperidin-2-ylmethyl)cyclopropanamine**, a heterocyclic amine incorporating both a piperidine and a cyclopropylamine moiety. These structural motifs are of significant interest in medicinal chemistry, suggesting the potential for this compound to serve as a valuable scaffold in drug discovery and development. This document details the compound's key chemical identifiers, including its CAS number and the algorithmically generated InChIKey, alongside a summary of its physicochemical properties. A detailed, field-proven protocol for its synthesis via reductive amination is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, the potential therapeutic applications of this molecular scaffold are discussed in the context of the known pharmacological activities of related piperidine and cyclopropylamine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

## Core Compound Identification

**N-(Piperidin-2-ylmethyl)cyclopropanamine** is a secondary amine characterized by a cyclopropyl group attached to the nitrogen of an aminomethyl substituent at the 2-position of a piperidine ring.

- IUPAC Name: **N-(piperidin-2-ylmethyl)cyclopropanamine**
- CAS Number: 1250526-55-6[1][2]
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>[1][2]
- SMILES: C1(NCC2NCCCC2)CC1[2]
- InChI: InChI=1S/C9H18N2/c1-2-6-11(7-3-1)8-10-9-4-5-9/h9-11H,1-8H2
- InChIKey: HYFDHFJQPHZDKI-UHFFFAOYSA-N

The InChI and InChIKey have been algorithmically generated based on the provided SMILES notation.

## Physicochemical Properties

A comprehensive experimental characterization of **N-(Piperidin-2-ylmethyl)cyclopropanamine** is not extensively available in peer-reviewed literature. However, its key physicochemical properties can be reliably predicted using established computational models, which are indispensable tools in modern drug discovery for forecasting pharmacokinetic and pharmacodynamic behaviors.[3][4]

Property	Value	Source
Molecular Weight	154.25 g/mol	BLDpharm[2]
XLogP3-AA (LogP)	1.3	PubChem (Predicted)[5]
Hydrogen Bond Donor Count	2	PubChem (Predicted)
Hydrogen Bond Acceptor Count	2	PubChem (Predicted)
Rotatable Bond Count	3	PubChem (Predicted)
Topological Polar Surface Area (TPSA)	27.6 Å <sup>2</sup>	PubChem (Predicted)
Formal Charge	0	PubChem (Predicted)

Table 1: Predicted Physicochemical Properties of **N-(Piperidin-2-ylmethyl)cyclopropanamine**.

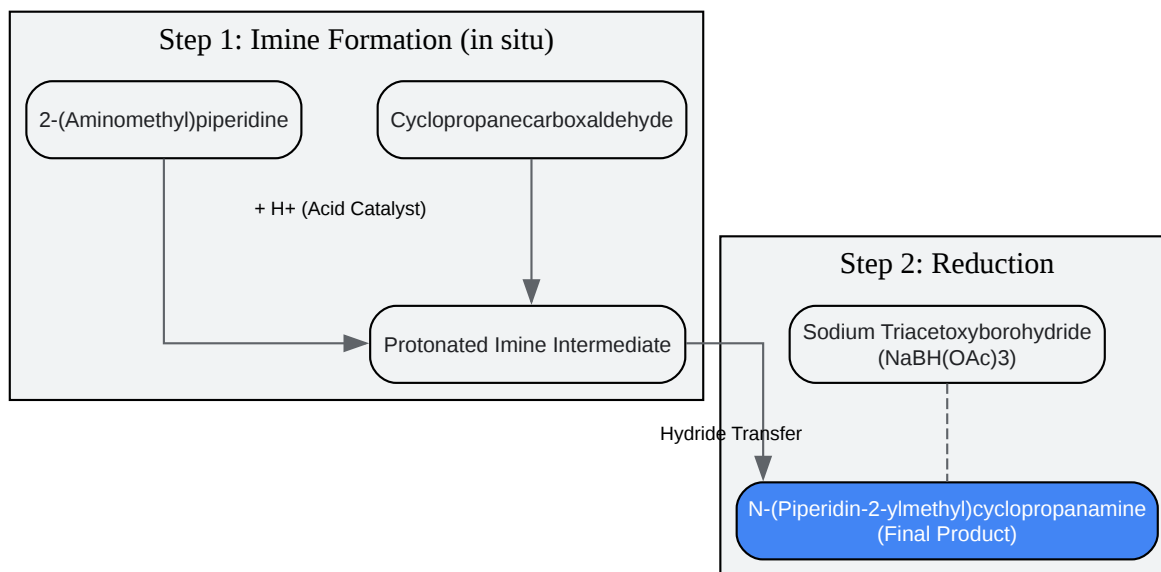
These predicted properties suggest that the molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[4] Its moderate lipophilicity (XLogP3-AA) and topological polar surface area are within the ranges typically associated with CNS-active compounds.[3]

## Synthesis and Mechanistic Rationale

The synthesis of **N-(Piperidin-2-ylmethyl)cyclopropanamine** can be efficiently achieved through a one-pot reductive amination protocol.[6][7] This widely utilized reaction in medicinal chemistry offers high yields and operational simplicity for forming carbon-nitrogen bonds.[7] The logical synthetic pathway involves the reaction of 2-(aminomethyl)piperidine with cyclopropanecarboxaldehyde.

## Synthetic Workflow

The overall transformation is a two-step process that occurs in a single reaction vessel, as illustrated in the following workflow diagram.



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*Figure 1: Reductive Amination Workflow.*

## Detailed Experimental Protocol

Materials:

- 2-(Aminomethyl)piperidine
- Cyclopropanecarboxaldehyde
- Sodium triacetoxyborohydride ( $NaBH(OAc)_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic Acid (glacial)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(aminomethyl)piperidine (1.0 eq).
- **Solvent Addition:** Dissolve the amine in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
- **Aldehyde Addition:** Add cyclopropanecarboxaldehyde (1.0-1.2 eq) to the solution. A slight excess of the aldehyde can be used to ensure complete consumption of the starting amine.
- **Imine Formation:** Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
- **Reduction:** In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.  $\text{NaBH}(\text{OAc})_3$  is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.<sup>[6]</sup>
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acetic acid and any unreacted reducing agent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure **N-(Piperidin-2-ylmethyl)cyclopropanamine**.

## Causality and Experimental Choices

- Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for one-pot reductive aminations. Its reduced reactivity compared to other hydrides like sodium borohydride allows for the in-situ formation of the imine without significant premature reduction of the aldehyde.[6]
- Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. This is a crucial step for efficient imine formation.
- Anhydrous Conditions: The reaction is sensitive to water, as it can hydrolyze the imine intermediate back to the starting amine and aldehyde. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.

## Potential Applications in Drug Discovery

While **N-(Piperidin-2-ylmethyl)cyclopropanamine** is not yet associated with a specific biological target in published literature, its structural components are prevalent in a wide range of pharmacologically active agents.

## The Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in numerous approved drugs.[8][9] Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized, and its saturated, non-aromatic nature often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

- Central Nervous System (CNS) Agents: Many antipsychotics, antidepressants, and analgesics incorporate a piperidine moiety.[9][10]

- Anticancer Agents: The piperidine ring is a key structural feature in several classes of anticancer drugs.[\[10\]](#)[\[11\]](#)
- Antiviral and Antimicrobial Agents: Various piperidine derivatives have been developed as effective antiviral and antimicrobial therapies.[\[12\]](#)

## The Cyclopropylamine Moiety

The cyclopropylamine group is also a valuable pharmacophore. The strained three-membered ring can introduce conformational rigidity and unique metabolic profiles to a molecule. It is a key component in several marketed drugs and clinical candidates. The incorporation of a cyclopropylamine can influence a molecule's binding affinity and selectivity for its biological target.

## Synergistic Potential

The combination of the 2-(aminomethyl)piperidine and cyclopropylamine motifs in a single molecule creates a novel chemical entity with significant potential for interacting with various biological targets. The stereochemistry at the 2-position of the piperidine ring, coupled with the conformational constraints of the cyclopropyl group, provides a three-dimensional structure that can be explored for selective binding to enzymes, receptors, or ion channels. This scaffold is a prime candidate for inclusion in screening libraries for a variety of therapeutic areas, particularly those targeting the central nervous system.

## Conclusion

**N-(Piperidin-2-ylmethyl)cyclopropanamine** represents a promising, yet underexplored, chemical scaffold for drug discovery. This guide has provided its definitive chemical identifiers, predicted physicochemical properties, and a robust, mechanistically-sound protocol for its synthesis. The established pharmacological importance of its constituent piperidine and cyclopropylamine moieties strongly suggests its potential utility in the development of novel therapeutics. Further investigation into the biological activity of this compound and its derivatives is highly warranted and could lead to the discovery of new lead compounds for a range of disease targets.

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